2,4-Dichlorophenyl acetate

Catalog No.
S1905450
CAS No.
6341-97-5
M.F
C8H6Cl2O2
M. Wt
205.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorophenyl acetate

CAS Number

6341-97-5

Product Name

2,4-Dichlorophenyl acetate

IUPAC Name

(2,4-dichlorophenyl) acetate

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

InChI

InChI=1S/C8H6Cl2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3

InChI Key

KGXUYVOKSRCTEK-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)Cl

Environmental Science: Degradation of Pollutants

Summary of Application: 2,4-Dichlorophenyl acetate is used in environmental science for the degradation of chlorinated pollutants in water. It serves as a model compound to study the breakdown of chlorinated organic compounds that are common in industrial waste.

Experimental Procedures: Researchers employ electrocatalytic reduction and oxidation processes using electrodes like Pd-MWCNTs/Ni-foam to degrade 2,4-Dichlorophenyl acetate in aqueous solutions .

Results: The removal efficiency of 2,4-Dichlorophenyl acetate reached 99.72%, with total organic carbon (TOC) reduction at 61.45% after the treatment .

Material Science: Catalyst Development

Summary of Application: In material science, 2,4-Dichlorophenyl acetate is used to test the efficiency of catalysts like biochar-supported FeMg-layered double hydroxide (LDH) in activating persulfate for the degradation of pollutants .

Experimental Procedures: The catalyst is evaluated in groundwater environments, with the degradation performance measured under various conditions, including pH levels and the presence of reducing substances .

Results: The catalyst showed over 95% removal efficiency, demonstrating high activity and resistance to environmental interferences .

Textile Engineering: Military Textile Development

Summary of Application: This compound is used in the development of potential military textiles, such as fluorescent/UV-protective cotton fabrics with microbicide activity. The textiles are enhanced by immobilizing carbon quantum dots (CQDs) within the textile matrix, derived from a pyrimidine-based heterocyclic compound related to 2,4-Dichlorophenyl acetate .

Experimental Procedures: The textiles are treated with CQDs to achieve desired properties like fluorescence and UV protection. The durability and effectiveness of these properties are tested through multiple washing cycles and exposure to microbial agents .

Results: The treated textiles exhibit significant yellowness index reduction, fluorescence intensity retention, and microbial inhibition against common pathogens even after multiple washes, making them suitable for military applications .

Organic Chemistry: Synthesis of Heterocyclic Compounds

Summary of Application: 2,4-Dichlorophenyl acetate is involved in the synthesis of heterocyclic compounds, which have a wide range of pharmacological activities. Its role in forming carbon quantum dots (CQDs) from pyrimidine-based heterocyclic compounds is a notable application .

Experimental Procedures: The synthesis involves nucleating CQDs from the target molecule, followed by immobilization within cotton fabrics to enhance their properties .

Results: The successful synthesis and application of CQDs demonstrate the compound’s utility in creating advanced materials with multifunctional properties .

Nanotechnology: Nanoparticle Synthesis

Summary of Application: 2,4-Dichlorophenyl acetate is utilized in the synthesis of nanoparticles, especially in the formation of carbon quantum dots (CQDs) with applications in electronics and sensing technologies .

Experimental Procedures: The compound is used as a precursor in the controlled synthesis of CQDs, with the process tailored to produce nanoparticles with specific sizes and properties .

Results: The synthesized nanoparticles exhibit unique properties such as fluorescence and UV protection, which are valuable in various nanotechnology applications .

2,4-Dichlorophenyl acetate is an organic compound characterized by its molecular formula C8H6Cl2O2C_8H_6Cl_2O_2. It features a dichlorophenyl group attached to an acetate moiety, making it a member of the chlorinated aromatic compounds. This compound is notable for its applications in various fields, including agriculture and pharmaceuticals. Its structure comprises a phenyl ring substituted with two chlorine atoms at the 2 and 4 positions, along with an acetate functional group.

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, 2,4-dichlorophenyl acetate can hydrolyze to form 2,4-dichlorophenol and acetic acid.
  • Nucleophilic Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atoms, leading to various derivatives.
  • Reduction Reactions: Under reducing conditions, the ester group can be reduced to an alcohol.

These reactions are significant for both synthetic applications and degradation processes in environmental chemistry.

The biological activity of 2,4-dichlorophenyl acetate is largely linked to its role as a herbicide. It functions as a synthetic auxin, which mimics natural plant hormones that regulate growth. This property allows it to induce uncontrolled growth in susceptible plants, leading to their death. Additionally, studies have indicated potential antimicrobial properties, though these are less well-characterized compared to its herbicidal effects.

Several methods exist for synthesizing 2,4-dichlorophenyl acetate:

  • From 2,4-Dichlorophenol: A common method involves reacting 2,4-dichlorophenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • Via Friedel-Crafts Acetylation: The compound can also be synthesized through Friedel-Crafts acetylation of chlorinated phenols using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
  • Alternative Routes: Recent studies have explored multi-step synthetic pathways that involve intermediate compounds derived from chlorinated benzene derivatives .

2,4-Dichlorophenyl acetate has various applications:

  • Agriculture: Primarily used as a herbicide for controlling broadleaf weeds.
  • Chemical Intermediates: Utilized in the synthesis of other chemical compounds in pharmaceutical and agrochemical industries.
  • Research: Employed in laboratory settings for studying plant growth regulators and their effects on plant physiology.

Research into the interactions of 2,4-dichlorophenyl acetate with biological systems has revealed its impact on plant growth regulation. Studies have shown that it can affect cellular processes related to growth and development in plants. Additionally, investigations into its environmental degradation pathways have identified microbial strains capable of breaking down this compound, highlighting its interactions within ecological systems .

Several compounds share structural similarities with 2,4-dichlorophenyl acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,4-Dichlorophenoxyacetic acidContains a phenoxy group instead of an acetate groupWidely used as a selective herbicide
2,4-Dichlorobenzyl alcoholHas a hydroxyl group instead of an acetate groupExhibits different biological activities
2-(2-Methyl-4-chlorophenoxy)propionic acidContains a propionic acid moietyUsed as a herbicide with different selectivity
DichlorpropSimilar chlorinated structureFunctions as a selective herbicide like 2,4-D

These compounds are significant in their respective applications but differ primarily in their functional groups and biological activities. The unique combination of chlorine substituents and the acetate functional group in 2,4-dichlorophenyl acetate contributes to its specific herbicidal properties and utility in agricultural practices.

XLogP3

2.8

Other CAS

6341-97-5

Dates

Modify: 2023-08-16

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